1-Chloro-3-(cyclopropylmethoxy)benzene

Description

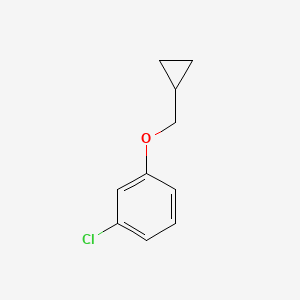

1-Chloro-3-(cyclopropylmethoxy)benzene is a substituted aromatic compound featuring a benzene ring with a chlorine atom at the para-position (C1) and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the meta-position (C3). This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the cyclopropane ring and halogen substituent. Its synthesis typically involves alkylation of a phenolic precursor with cyclopropylmethyl halides or via chlorination of intermediates .

Properties

IUPAC Name |

1-chloro-3-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNGTZHUXZKHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(cyclopropylmethoxy)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction. In this process, benzene is treated with cyclopropylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the cyclopropylmethoxybenzene intermediate. This intermediate is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The cyclopropylmethoxy group can be reduced to a cyclopropylmethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products Formed

Nucleophilic substitution: Formation of 3-(cyclopropylmethoxy)phenol or 3-(cyclopropylmethoxy)aniline.

Oxidation: Formation of 3-(cyclopropylmethoxy)benzoic acid.

Reduction: Formation of 1-chloro-3-(cyclopropylmethyl)benzene.

Scientific Research Applications

1-Chloro-3-(cyclopropylmethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through various pathways:

Electrophilic aromatic substitution: The compound can undergo electrophilic substitution reactions where the chlorine atom or the cyclopropylmethoxy group participates in the reaction.

Nucleophilic attack: The chlorine atom can be displaced by nucleophiles, leading to the formation of new compounds.

Oxidation and reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Structural Analogues with Halogen and Cyclopropylmethoxy Substituents

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Electronic Effects : The nitro group in LD-1755 increases electron withdrawal, enhancing reactivity in electrophilic substitutions compared to the parent compound .

- Steric Effects : Compound 3k’s branched chloroalkyl group introduces greater steric hindrance than the planar cyclopropylmethoxy group, affecting binding in catalytic reactions .

- Halogen Influence : Bromine in S13g improves leaving-group ability in cross-coupling reactions compared to chlorine in the parent compound .

Physical and Chemical Properties

Table 3: NMR and Stability Data

Key Insights :

Reactivity in Cross-Coupling Reactions

- The parent compound’s chlorine atom participates in Ullmann and Buchwald-Hartwig couplings, but bromine in S13g accelerates these reactions due to better leaving-group ability .

- The cyclopropylmethoxy group’s rigidity stabilizes transition states in Suzuki-Miyaura couplings, improving regioselectivity .

Pharmaceutical Relevance

Biological Activity

1-Chloro-3-(cyclopropylmethoxy)benzene, a compound with notable structural features, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a cyclopropylmethoxy group attached to a benzene ring. This unique structure contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies .

Anti-Cancer Activity

Studies have explored the anti-cancer properties of related compounds. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, some compounds have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed based on analogous compounds:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It has the potential to modulate receptor activities, influencing signaling pathways associated with cell growth and survival.

- Oxidative Stress Induction : By generating ROS, the compound can lead to oxidative stress, contributing to cell death in cancerous cells.

Study 1: Antimicrobial Activity Assessment

A study conducted on structurally related compounds demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Standard Antibiotic (e.g., Penicillin) | 16 |

Study 2: Anti-Cancer Efficacy

In vitro studies indicated that the compound induced apoptosis in breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations of 10 µM and above .

| Treatment Concentration (µM) | % Apoptotic Cells |

|---|---|

| 0 | 5% |

| 10 | 20% |

| 50 | 45% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.